N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]pyrazine-2-carboxamide
Description
N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]pyrazine-2-carboxamide is a heterocyclic compound featuring a pyrazine-2-carboxamide core linked to a pyrazole ring substituted with an oxan-4-yl (tetrahydropyran) group. The pyrazine moiety contributes to hydrogen bonding and π-π stacking, while the oxane ring enhances solubility and metabolic stability compared to purely aromatic systems .
Properties
IUPAC Name |
N-[1-(oxan-4-yl)pyrazol-4-yl]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O2/c19-13(12-8-14-3-4-15-12)17-10-7-16-18(9-10)11-1-5-20-6-2-11/h3-4,7-9,11H,1-2,5-6H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPZDAWAQQHFETL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C=C(C=N2)NC(=O)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]pyrazine-2-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole and pyrazine intermediates. One common method involves the reaction of pyrazine-2-carboxylic acid with a suitable amine to form the corresponding amide. The tetrahydropyran moiety can be introduced through a nucleophilic substitution reaction, where a tetrahydropyranyl halide reacts with the pyrazole intermediate under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. The choice of solvents, temperature control, and purification techniques are critical factors in the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]pyrazine-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]pyrazine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to an enzyme’s active site, blocking substrate access and inhibiting enzyme activity. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrazine-2-Carboxamide Moieties
Key Observations:
- Heterocyclic Substitutions : Replacing pyrazole with indazole (as in ) introduces a fused aromatic system, likely enhancing binding to protein targets like HTT.
- Solubility Modifiers : The oxane ring in the target compound and its analogue improves water solubility compared to purely aromatic substituents (e.g., phenyl groups in ).
- Bioactivity : Pyrazine-2-carboxamide is a common pharmacophore in antimicrobial and kinase-targeting compounds, as seen in .
Compounds with Piperazine or Quinazolinone Linkages
Key Observations:
- Piperazine Linkers : Piperazine in introduces conformational flexibility, aiding in target engagement, but may reduce selectivity compared to rigid pyrazole-oxane systems.
- Electron-Withdrawing Groups : Chloro and trifluoromethyl substituents (e.g., ) enhance metabolic stability and electronegativity, influencing target binding.
Physicochemical and Pharmacokinetic Comparisons
- Solubility: The oxane ring in the target compound confers higher solubility than phenyl or quinazolinone derivatives (logP reduction) .
- Metabolic Stability : Oxane’s aliphatic ether is less prone to oxidative metabolism compared to indazole or benzoxazine .
- Bioavailability : Simpler structures (e.g., target compound) may have better absorption than spirocyclic analogues .
Biological Activity
N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]pyrazine-2-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, mechanisms of action, biological activities, and comparative analysis with similar compounds.
1. Chemical Structure and Synthesis
Chemical Structure:
The molecular formula for this compound is . The structure includes a pyrazine ring, a carboxamide group, and an oxan-4-yl substituent, which contributes to its unique properties.
Synthesis:
The synthesis typically involves several steps:
- Formation of the Pyrazine Ring: This can be achieved through the condensation of appropriate diamines with diketones under acidic conditions.
- Introduction of the Carboxamide Group: The carboxamide is introduced by reacting the pyrazine derivative with an amine in the presence of coupling agents such as EDCI or DCC.
- Attachment of the Oxan Group: This is accomplished via nucleophilic substitution reactions involving oxan derivatives.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition: The carboxamide group can form hydrogen bonds with enzymes, potentially inhibiting their activity.
- Aromatic Interactions: The pyrazine ring may engage in π-π stacking interactions with aromatic residues in proteins, further modulating their function.
3. Biological Activity
Antimicrobial Properties:
Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, derivatives have been shown to inhibit bacterial growth effectively .
Anti-inflammatory Effects:
The compound has been investigated for its potential as an anti-inflammatory agent. Inhibitors targeting IRAK4 (Interleukin Receptor Associated Kinase 4), which plays a critical role in inflammatory signaling pathways, have shown promise in preclinical studies .
Case Studies:
In a study focusing on IRAK inhibitors, compounds structurally related to this compound demonstrated significant inhibition of kinase activity. This highlights the potential therapeutic applications in treating inflammatory diseases .
4. Comparative Analysis
| Compound Name | Structure | Biological Activity | Notes |
|---|---|---|---|
| This compound | Structure | Antimicrobial, Anti-inflammatory | Potential IRAK4 inhibitor |
| Pyrazinamide | Structure | Antitubercular | Known for its effectiveness against tuberculosis |
| N-(phenylpyrazine-2-carboxamide) | Structure | Antimicrobial | Similar structure with notable antimicrobial properties |
5. Conclusion
This compound shows considerable promise as a bioactive compound with potential applications in treating infections and inflammatory conditions. Further research is warranted to fully elucidate its mechanisms and optimize its therapeutic efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
